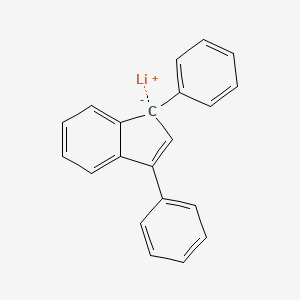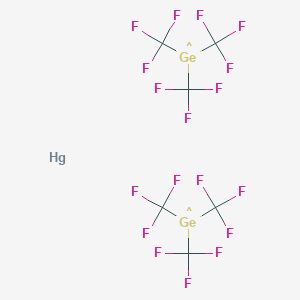![molecular formula C19H26N2O5 B14420648 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline CAS No. 84823-33-6](/img/structure/B14420648.png)
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a proline derivative, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline typically involves multi-step organic reactions. One common method includes the reaction of L-proline with an appropriate carboxylic acid derivative and an amine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline: Similar structure with a methyl group instead of an ethyl group.
1-[(2-Carboxy-4-phenylbutyl)(propyl)carbamoyl]-L-proline: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
84823-33-6 |
|---|---|
Fórmula molecular |
C19H26N2O5 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2-carboxy-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-2-20(19(26)21-12-6-9-16(21)18(24)25)13-15(17(22)23)11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3,(H,22,23)(H,24,25)/t15?,16-/m0/s1 |
Clave InChI |
ZRBSWCGIGBMROX-LYKKTTPLSA-N |
SMILES isomérico |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


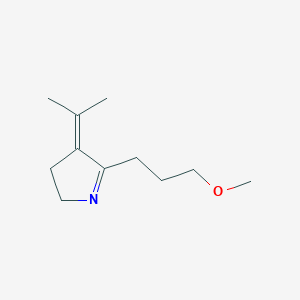
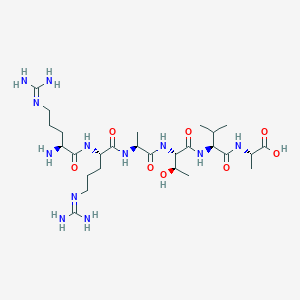
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

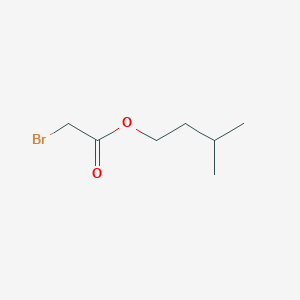
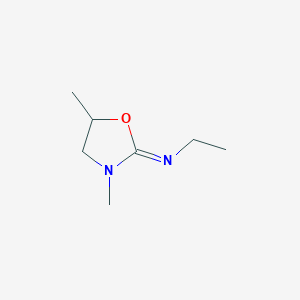
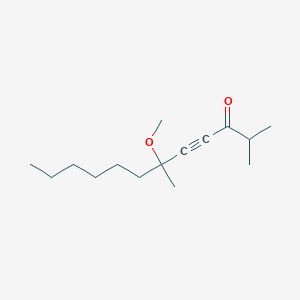
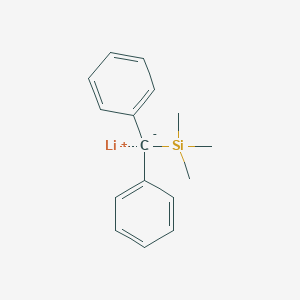
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

